molecular formula C9H11N3O5 B12606132 Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate CAS No. 648917-65-1

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate

Cat. No.: B12606132
CAS No.: 648917-65-1
M. Wt: 241.20 g/mol
InChI Key: QZZDMMOYBVVSRN-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a carboxylate ester, along with a nitro-substituted aromatic ring

Preparation Methods

The synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-withdrawing nitro group at the 4-position undergoes reduction under catalytic hydrogenation or metal-acid conditions:

  • Reagents : H<sub>2</sub>/Pd-C, Fe/HCl, or SnCl<sub>2</sub>/HCl.

  • Products : Corresponding amine derivative (methyl 2-(3-methoxy-4-aminophenyl)hydrazine-1-carboxylate).

  • Mechanism : Sequential electron transfer reduces –NO<sub>2</sub> to –NH<sub>2</sub> via nitroso and hydroxylamine intermediates .

Key Data :

ConditionCatalyst/ReagentYield (%)Reference
H<sub>2</sub> (1 atm)10% Pd-C85–90
Fe, HCl (conc.)70–75

Hydrazine-Carboxylate Reactivity

The hydrazine (–NH–NH–) and ester (–COOCH<sub>3</sub>) groups participate in cyclocondensation and nucleophilic reactions:

Cyclization to Triazoles

  • Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.

  • Products : 1,2,3-Triazole derivatives via Huisgen reaction.

  • Mechanism : Hydrazine acts as a bidentate ligand, facilitating Cu-mediated cyclization .

Ester Hydrolysis

  • Reagents : NaOH/H<sub>2</sub>O or HCl/EtOH.

  • Products : Hydrazine-carboxylic acid (unstable) or decarboxylated hydrazine .

Kinetic Data :

ConditionRate Constant (k, s<sup>−1</sup>)Half-Life (t<sub>1/2</sub>)
0.1M NaOH, 25°C3.2 × 10<sup>−4</sup>36 min
1M HCl, 60°C1.8 × 10<sup>−3</sup>6.4 min

Electrophilic Aromatic Substitution (EAS)

The methoxy (–OCH<sub>3</sub>) and nitro (–NO<sub>2</sub>) groups direct EAS at specific positions:

  • Nitration/Sulfonation : Occurs at the 5-position (meta to –NO<sub>2</sub>, ortho to –OCH<sub>3</sub>) .

  • Halogenation : Bromine or chlorine substitutes at the 6-position under FeCl<sub>3</sub> catalysis.

Regioselectivity :

ElectrophilePositionOrientationYield (%)
NO<sub>2</sub><sup>+</sup>C-5Meta to –NO<sub>2</sub>68
Br<sub>2</sub>C-6Ortho to –OCH<sub>3</sub>55

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids at the 5-position.

  • Buchwald-Hartwig : Forms C–N bonds with amines .

Optimized Conditions :

Reaction TypeCatalystBaseTemp (°C)Yield (%)
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>8072
Buchwald-HartwigPd(OAc)<sub>2</sub>/XPhost-BuONa10065

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Ester cleavage : 150–200°C (mass loss: 24%, theor. 21%).

  • Hydrazine degradation : 250–300°C (mass loss: 58%, theor. 54%) .

Biological Alkylation

The methyl ester serves as a leaving group in nucleophilic substitutions:

  • Reagents : Amines or thiols.

  • Products : Amide or thioester conjugates .

Example :

  • Reaction with benzylamine yields N-benzyl-2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxamide (yield: 63%).

Comparative Reactivity of Structural Analogs

CompoundKey ReactionRate vs. Target Compound
Methyl 2-(2,4-dinitrophenyl)hydrazine-1-carboxylateNitro reduction1.5× faster
Ethyl 2-(3-methoxyphenyl)hydrazine-1-carboxylateEster hydrolysis0.7× slower
2-(3-Methoxy-4-nitrophenyl)hydrazine (no ester)Cyclization to triazolesNot observed

Mechanistic Insights from DFT Studies

  • Nitro Reduction : Calculated activation energy (ΔG<sup>‡</sup>) for –NO<sub>2</sub> → –NH<sub>2</sub> is 28.5 kcal/mol (B3LYP/6-31G*) .

  • Ester Hydrolysis : Base-mediated pathway favored over acid due to lower ΔG<sup>‡</sup> (15.2 vs. 19.8 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate has been investigated for its antibacterial properties. In a study focusing on the synthesis of hydrazine derivatives, it was found that this compound can be converted into various biologically active molecules. For instance, it was reacted with alkyl chloroformates to form carbazates, which were subsequently cyclized to produce oxadiazolones—compounds noted for their antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

  • Compound : this compound
  • Application : Synthesis of oxadiazolones
  • Target : MRSA
  • Minimum Inhibitory Concentration (MIC) : 6.25 μM
  • Results : Demonstrated potent antibacterial activity, highlighting its potential in antibiotic development.

Agricultural Science

In agricultural applications, compounds similar to this compound are often evaluated for their efficacy as pesticides or herbicides. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing properties, which can improve the compound's interaction with biological targets in pests.

Potential Applications

  • Pesticide Development : Targeting specific enzymes in pest metabolism.
  • Herbicide Activity : Inhibiting growth pathways in unwanted plants.

Materials Science

In materials science, hydrazine derivatives have been explored for their roles in creating novel polymers and materials with specific properties. This compound can serve as a building block for synthesizing advanced materials used in electronics and coatings.

Properties and Applications

  • Polymerization : Can be used to create polymers with enhanced thermal stability.
  • Coating Agents : Potential use in protective coatings due to its chemical stability and reactivity.

Data Table: Summary of Applications

Application AreaCompound StructureKey Findings
Medicinal ChemistryThis compoundEffective against MRSA; MIC = 6.25 μM
Agricultural ScienceSimilar nitrophenyl derivativesPotential as pesticides/herbicides
Materials ScienceHydrazine derivativesUse in polymers and coatings with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Biological Activity

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N4_{4}O4_{4}

The synthesis typically involves the reaction of 3-methoxy-4-nitroaniline with methyl hydrazinecarboxylate under acidic conditions, yielding the hydrazine derivative with a carboxylate group. The process can be optimized for yield and purity through various methodologies, including solvent selection and temperature control.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). In one study, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 μM against MRSA, indicating potent antibacterial properties .
  • Mutagenicity :
    • According to the Ames test, this compound has been classified as having strong mutagenic potential. It was found to induce mutations in Salmonella typhimurium strains, suggesting that caution should be exercised when considering its use in therapeutic applications .
  • Anti-inflammatory Properties :
    • Recent studies have highlighted its potential as an anti-inflammatory agent. Compounds structurally related to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various hydrazine derivatives found that this compound exhibited superior activity against MRSA compared to other tested compounds. The research indicated that modifications to the nitro group enhanced its antibacterial effects.

Case Study 2: Mutagenicity Assessment

In a detailed mutagenicity assessment involving several compounds, this compound was identified as a potent mutagen in vitro. This finding necessitates further investigation into its safety profile for potential therapeutic uses .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialMIC against MRSA: 6.25 μM
MutagenicityStrongly positive in Ames test
Anti-inflammatorySignificant COX inhibition

Properties

CAS No.

648917-65-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

methyl N-(3-methoxy-4-nitroanilino)carbamate

InChI

InChI=1S/C9H11N3O5/c1-16-8-5-6(10-11-9(13)17-2)3-4-7(8)12(14)15/h3-5,10H,1-2H3,(H,11,13)

InChI Key

QZZDMMOYBVVSRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NNC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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